1,3-Diethylbenzene
Overview
Description
1,3-Diethylbenzene, also known as meta-diethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor. This compound is one of the three isomers of diethylbenzene, the others being 1,2-diethylbenzene and 1,4-diethylbenzene . It is primarily used as a solvent and as an intermediate in organic synthesis .
Preparation Methods
1,3-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:
Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]
Chemical Reactions Analysis
1,3-Diethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring. Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.
Scientific Research Applications
1,3-Diethylbenzene is used in various scientific research applications:
Analytical Chemistry: It serves as an analytical reference standard for the analysis of volatile organic compounds in environmental samples.
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, including divinylbenzene, which is used in the production of crosslinked polystyrene.
Material Science: It is used in the formulation of low-temperature heat transfer fluids.
Mechanism of Action
The mechanism of action of 1,3-diethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the ethyl groups, which donate electron density to the ring. This makes the compound more reactive towards electrophiles, leading to the formation of various substituted products .
Comparison with Similar Compounds
1,3-Diethylbenzene is one of the three isomers of diethylbenzene. The other two isomers are:
1,2-Diethylbenzene:
1,4-Diethylbenzene:
Compared to its isomers, this compound has unique properties and reactivity due to the positioning of the ethyl groups on the meta positions of the benzene ring. This positioning affects the compound’s steric and electronic properties, influencing its reactivity and applications .
Properties
IUPAC Name |
1,3-diethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZYIJIWUTJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022003 | |
Record name | 1,3-Diethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless liquid; [CHEMINFO] | |
Record name | 1,3-Diethylbenzene | |
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Boiling Point |
181.1 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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Flash Point |
56 °C | |
Record name | 1,3-Diethylbenzene | |
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Solubility |
Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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Density |
0.8602 @ 20 °C/4 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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Vapor Pressure |
1.13 [mmHg], 1.20 mm Hg @ 25 °C | |
Record name | 1,3-Diethylbenzene | |
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Mechanism of Action |
It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/ | |
Record name | 1,3-DIETHYLBENZENE | |
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Impurities |
Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes. | |
Record name | 1,3-DIETHYLBENZENE | |
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CAS No. |
141-93-5, 68584-01-0 | |
Record name | 1,3-Diethylbenzene | |
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Record name | 1,3-Diethylbenzene | |
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Record name | Benzene, ethylated | |
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Record name | m-Diethylbenzene | |
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Record name | Benzene, 1,3-diethyl- | |
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Record name | 1,3-Diethylbenzene | |
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Record name | m-diethylbenzene | |
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Record name | Benzene, ethylated | |
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Record name | 1,3-DIETHYLBENZENE | |
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Melting Point |
-83.9 °C | |
Record name | 1,3-DIETHYLBENZENE | |
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